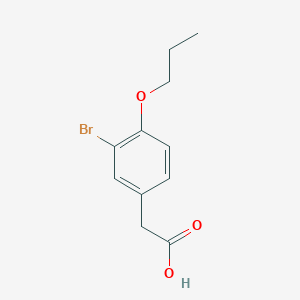

3-Bromo-4-propoxyphenylacetic Acid

Description

Overview of Phenylacetic Acid Derivatives in Organic Synthesis and Medicinal Chemistry

Phenylacetic acid and its derivatives represent a significant class of compounds in the fields of organic synthesis and medicinal chemistry. drugbank.com These structures consist of a phenyl group attached to an acetic acid moiety. wikipedia.orgyoutube.com In organic synthesis, they serve as versatile building blocks for constructing more complex molecules. acs.orgorgsyn.org Their reactivity allows for a variety of chemical transformations, making them valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and fragrances. youtube.com For instance, phenylacetic acid itself is a precursor in the production of penicillin G and diclofenac. wikipedia.org

In medicinal chemistry, the phenylacetic acid scaffold is found in a range of therapeutic agents with diverse pharmacological activities. drugbank.comnih.gov Derivatives of phenylacetic acid have been developed as non-steroidal anti-inflammatory drugs (NSAIDs), anticonvulsants, and agents for treating hyperammonemia. drugbank.comwikipedia.org The versatility of this scaffold allows medicinal chemists to modify its structure to optimize potency, selectivity, and pharmacokinetic properties, leading to the development of new drug candidates. nih.govgoogle.com

Significance of Bromine and Propoxy Substituents in Aromatic Systems

The introduction of bromine and propoxy groups onto an aromatic ring, as seen in 3-bromo-4-propoxyphenylacetic acid, significantly influences the molecule's chemical and physical properties.

Bromine: The bromine atom is a halogen and acts as a deactivating group in electrophilic aromatic substitution reactions, meaning it makes the aromatic ring less reactive than benzene (B151609) itself. fiveable.mestackexchange.com This is due to its electron-withdrawing inductive effect. However, it is also an ortho-, para-director, meaning it directs incoming electrophiles to the positions adjacent and opposite to itself on the ring. stackexchange.com This is because the bromine atom can donate a lone pair of electrons through resonance, which helps to stabilize the intermediate carbocation formed during the reaction. stackexchange.com In medicinal chemistry, the incorporation of bromine can enhance the lipophilicity of a molecule, potentially improving its ability to cross biological membranes.

Propoxy Group: The propoxy group (-OCH2CH2CH3) is an alkoxy group that, in contrast to bromine, is an activating group in electrophilic aromatic substitution. It donates electron density to the aromatic ring through resonance, making the ring more susceptible to electrophilic attack, primarily at the ortho and para positions. acs.org In drug design, the propoxy group can influence a compound's metabolic stability and pharmacokinetic profile. acs.org Its size and lipophilicity can affect how the molecule interacts with biological targets and how it is processed by the body. acs.org

The combination of a deactivating but ortho-, para-directing bromine atom and an activating ortho-, para-directing propoxy group on the same aromatic ring creates a unique electronic and steric environment. This substitution pattern can be strategically utilized in the design of molecules with specific reactivity and biological activity.

Research Trajectories and Scope of Academic Inquiry into this compound

Research into this compound and its analogs is primarily focused on their potential as intermediates in the synthesis of novel compounds with desired biological activities. The specific arrangement of the bromo and propoxy groups on the phenylacetic acid core provides a template for further chemical modification.

One area of investigation involves using this compound as a starting material for the synthesis of more complex molecules that could act as inhibitors of specific enzymes or as ligands for particular receptors. For example, derivatives of phenylacetic acid have been explored as aldose reductase inhibitors, which are relevant to the treatment of diabetic complications. nih.gov

The academic inquiry into this compound also extends to the study of its chemical reactivity and the development of new synthetic methodologies. Understanding how the substituents influence the outcome of various chemical reactions is crucial for designing efficient and selective synthetic routes to target molecules.

While specific, large-scale research programs focused solely on this compound are not widely documented in publicly available literature, its structural motifs are present in compounds investigated in broader medicinal chemistry and organic synthesis studies. The compound serves as a valuable building block, and its importance lies in its utility for creating a diverse range of molecules for further scientific exploration.

Chemical Compound Information

| Compound Name |

| This compound |

| Phenylacetic Acid |

| Penicillin G |

| Diclofenac |

| Benzene |

Structure

3D Structure

Properties

IUPAC Name |

2-(3-bromo-4-propoxyphenyl)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13BrO3/c1-2-5-15-10-4-3-8(6-9(10)12)7-11(13)14/h3-4,6H,2,5,7H2,1H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HCCSHUSRDLBALT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCOC1=C(C=C(C=C1)CC(=O)O)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13BrO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

273.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Transformations of 3 Bromo 4 Propoxyphenylacetic Acid

Direct Synthesis Pathways for 3-Bromo-4-propoxyphenylacetic Acid

Detailed, peer-reviewed synthetic procedures for this compound are not extensively reported. However, a plausible synthetic route can be conceptualized based on the known chemistry of its structural analogs, such as 4-hydroxyphenylacetic acid and its derivatives. A likely multi-step synthesis would involve the preparation of 4-propoxyphenylacetic acid followed by its regioselective bromination.

Regioselective Synthesis Approaches

A logical approach to the synthesis of this compound would begin with the alkylation of the hydroxyl group of 4-hydroxyphenylacetic acid. This Williamson ether synthesis would be followed by the regioselective bromination of the resulting 4-propoxyphenylacetic acid. The propoxy group is an ortho-, para-directing group, and since the para position is blocked, bromination is expected to occur at one of the ortho positions. The position ortho to the propoxy group and meta to the acetic acid side chain (the 3-position) is the most likely site for electrophilic substitution due to the electronic directing effects of the substituents.

A potential synthetic scheme is outlined below:

Step 1: Propylation of 4-Hydroxyphenylacetic Acid 4-Hydroxyphenylacetic acid would be treated with a propylating agent, such as 1-bromopropane (B46711) or 1-iodopropane, in the presence of a suitable base (e.g., potassium carbonate or sodium hydride) and a polar aprotic solvent (e.g., acetone (B3395972) or dimethylformamide) to yield 4-propoxyphenylacetic acid.

Step 2: Regioselective Bromination The subsequent bromination of 4-propoxyphenylacetic acid would need to be carried out under conditions that favor mono-bromination at the 3-position. A mild brominating agent, such as N-bromosuccinimide (NBS) in a suitable solvent like carbon tetrachloride or acetic acid, could potentially achieve this. The reaction may or may not require a catalyst.

Catalytic Systems in the Preparation of this compound

While no specific catalytic systems are documented for the synthesis of this particular compound, the bromination step could potentially be influenced by a catalyst. For electrophilic aromatic bromination, Lewis acids or protic acids are sometimes employed to polarize the brominating agent and enhance the reaction rate. However, for a substrate that is already activated by a strong electron-donating group like the propoxy group, a catalyst might not be necessary and could potentially lead to over-bromination or side reactions. The choice of catalyst, if any, would be a critical parameter to optimize.

Evaluation of Reaction Conditions and Yield Optimization

The optimization of reaction conditions would be crucial for a successful synthesis. Key parameters to consider would include:

| Parameter | Considerations for Optimization |

| Temperature | Lower temperatures for the bromination step may enhance regioselectivity and prevent side reactions. |

| Solvent | The choice of solvent can influence the solubility of reagents and the reaction pathway. |

| Reaction Time | Monitoring the reaction progress (e.g., by TLC or GC) would be essential to determine the optimal reaction time to maximize the yield of the desired product and minimize byproducts. |

| Stoichiometry | Careful control of the stoichiometry of the brominating agent would be necessary to favor mono-bromination. |

Without experimental data, it is not possible to provide specific yields. Optimization would require systematic variation of these parameters.

Green Chemistry Principles in the Synthesis of this compound

There is no specific information available in the scientific literature regarding the application of green chemistry principles to the synthesis of this compound. However, general green chemistry principles could be applied to the plausible synthetic route described above. These could include the use of greener solvents, minimizing energy consumption by optimizing reaction temperatures and times, and employing catalytic methods to reduce waste. The development of a one-pot synthesis from 4-hydroxyphenylacetic acid would also be a significant step towards a more environmentally benign process.

Utilization of this compound as a Core Synthetic Intermediate

The structure of this compound, featuring a carboxylic acid group and a reactive bromine atom on an electron-rich aromatic ring, suggests its potential as a versatile synthetic intermediate. The bromine atom can be replaced through various cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira) to introduce new carbon-carbon or carbon-heteroatom bonds. The carboxylic acid group can be converted into a variety of other functional groups. However, specific examples of its use as a core synthetic intermediate are not documented in the available literature.

Derivatization Strategies and Functional Group Interconversions of this compound

The chemical structure of this compound offers several avenues for derivatization and functional group interconversions.

Reactions involving the Carboxylic Acid Group:

Esterification: Reaction with an alcohol in the presence of an acid catalyst would yield the corresponding ester.

Amidation: Conversion to an acid chloride (e.g., using thionyl chloride) followed by reaction with an amine would produce an amide.

Reduction: The carboxylic acid could be reduced to the corresponding primary alcohol, 2-(3-Bromo-4-propoxyphenyl)ethanol, using a reducing agent like lithium aluminum hydride.

Reactions involving the Bromine Atom:

Cross-Coupling Reactions: As mentioned, the bromine atom is a handle for palladium-catalyzed cross-coupling reactions to form more complex molecules.

Nucleophilic Aromatic Substitution: While less common for aryl bromides unless activated, under certain conditions, the bromine could be displaced by a strong nucleophile.

A summary of potential derivatization reactions is provided in the table below.

| Functional Group | Reaction Type | Potential Reagents | Resulting Functional Group |

| Carboxylic Acid | Esterification | Alcohol, Acid Catalyst | Ester |

| Carboxylic Acid | Amidation | Thionyl Chloride, Amine | Amide |

| Carboxylic Acid | Reduction | Lithium Aluminum Hydride | Primary Alcohol |

| Bromo Group | Suzuki Coupling | Arylboronic acid, Pd catalyst, Base | Biaryl |

| Bromo Group | Heck Coupling | Alkene, Pd catalyst, Base | Substituted Alkene |

It must be reiterated that these are plausible transformations based on the known reactivity of these functional groups, and specific, documented examples for this compound are lacking.

Synthesis of Amide Derivatives

The conversion of carboxylic acids to amides is a fundamental transformation in organic synthesis. For this compound, this can be readily achieved through reaction with a primary or secondary amine in the presence of a suitable coupling agent. Common coupling agents include carbodiimides like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), often used in conjunction with an additive such as 1-hydroxybenzotriazole (B26582) (HOBt) to enhance efficiency and minimize side reactions.

A general procedure involves dissolving this compound in an appropriate aprotic solvent, such as dichloromethane (B109758) (DCM) or dimethylformamide (DMF). The amine is then added, followed by the coupling agent and any additives. The reaction is typically stirred at room temperature until completion. The resulting amide can then be isolated and purified using standard techniques like extraction and chromatography.

Table 1: General Reaction Conditions for Amide Synthesis

| Parameter | Condition |

| Starting Material | This compound |

| Reagents | Primary or Secondary Amine, Coupling Agent (e.g., EDC), Additive (e.g., HOBt) |

| Solvent | Dichloromethane (DCM) or Dimethylformamide (DMF) |

| Temperature | Room Temperature |

This methodology allows for the synthesis of a wide array of N-substituted 2-(3-bromo-4-propoxyphenyl)acetamides.

Preparation of Benzazepine Derivatives

Specific methods for the direct synthesis of benzazepine derivatives from this compound are not readily found in the surveyed scientific literature.

Formation of Chalcone (B49325) Derivatives

The direct formation of chalcone derivatives from this compound is not described in the available literature, as chalcone synthesis typically involves the condensation of a ketone and an aldehyde.

Elaboration into Carbazole (B46965) Derivatives

The elaboration of this compound into carbazole derivatives is a multi-step process for which specific examples are not detailed in the accessible scientific literature.

Incorporation into Dihydroisoxazole (B8533529) Scaffolds

The incorporation of the this compound backbone into a dihydroisoxazole scaffold would likely involve a multi-step synthetic sequence. A plausible, though not specifically documented, route could involve the conversion of the carboxylic acid to a nitrile, followed by oxidation to a nitrile oxide. This reactive intermediate could then undergo a 1,3-dipolar cycloaddition reaction with an appropriate alkene to form the dihydroisoxazole ring. However, specific research detailing this transformation for this particular starting material is not available.

Conversion to Benzimidazole (B57391) Analogs

The synthesis of benzimidazole derivatives can be achieved through the condensation of a carboxylic acid with an o-phenylenediamine, a reaction known as the Phillips condensation. In this approach, this compound would be heated with a substituted or unsubstituted o-phenylenediamine, typically in the presence of an acid catalyst such as polyphosphoric acid (PPA) or in a high-boiling solvent. The reaction proceeds via the formation of an intermediate amide, which then undergoes intramolecular cyclization and dehydration to yield the benzimidazole ring system.

Table 2: General Reaction Conditions for Benzimidazole Synthesis

| Parameter | Condition |

| Starting Material | This compound |

| Reagents | o-Phenylenediamine derivative |

| Catalyst/Solvent | Polyphosphoric Acid (PPA) or high-boiling solvent |

| Temperature | Elevated temperatures (typically >150 °C) |

This method would lead to the formation of 2-((3-bromo-4-propoxyphenyl)methyl)-1H-benzo[d]imidazoles.

Pathways to Phthalazinone Derivatives

Specific pathways for the synthesis of phthalazinone derivatives directly from this compound are not well-documented in the scientific literature.

Synthesis of Thiazole-Containing Molecules

The direct synthesis of thiazole (B1198619) derivatives from this compound is not extensively documented in readily available literature. However, a plausible and chemically sound synthetic route can be proposed based on the well-established Hantzsch thiazole synthesis. This classical method involves the condensation of an α-halocarbonyl compound with a thioamide derivative. Therefore, the initial step would be the conversion of this compound into a suitable α-haloketone intermediate.

A feasible pathway commences with the α-bromination of the acetic acid side chain. This can be achieved through the Hell-Volhard-Zelinskii reaction, where the carboxylic acid is treated with bromine (Br₂) in the presence of a catalytic amount of phosphorus tribromide (PBr₃). libretexts.orgmasterorganicchemistry.com This reaction selectively introduces a bromine atom at the α-position to the carbonyl group, yielding 2-bromo-2-(3-bromo-4-propoxyphenyl)acetic acid.

The subsequent step would involve the conversion of this α-bromo acid into an α-bromo ketone. This transformation can be accomplished by first converting the carboxylic acid to an acid chloride using a reagent like thionyl chloride (SOCl₂), followed by a Friedel-Crafts acylation or reaction with an organometallic reagent. A more direct approach could involve reaction with an organolithium or Grignard reagent.

Once the α-bromo ketone, 2-bromo-1-(3-bromo-4-propoxyphenyl)ethan-1-one, is synthesized, it can be reacted with a thioamide, such as thioacetamide (B46855) or thiourea, in a Hantzsch thiazole synthesis to construct the thiazole ring. The reaction proceeds via a cyclocondensation mechanism, ultimately affording the desired thiazole-containing molecule. For instance, reaction with thioacetamide would yield a 2-methyl-4-(3-bromo-4-propoxyphenyl)thiazole derivative.

Table 1: Proposed Synthesis of a Thiazole Derivative from this compound

| Step | Reactant(s) | Reagents | Product | Reaction Type |

| 1 | This compound | 1. PBr₃ (cat.), Br₂2. H₂O | 2-Bromo-2-(3-bromo-4-propoxyphenyl)acetic acid | Hell-Volhard-Zelinskii Reaction |

| 2 | 2-Bromo-2-(3-bromo-4-propoxyphenyl)acetic acid | 1. SOCl₂2. Organocuprate (e.g., Me₂CuLi) | 2-Bromo-1-(3-bromo-4-propoxyphenyl)propan-1-one | Acylation |

| 3 | 2-Bromo-1-(3-bromo-4-propoxyphenyl)propan-1-one | Thioacetamide (CH₃CSNH₂) | 4-(3-Bromo-4-propoxyphenyl)-2,5-dimethylthiazole | Hantzsch Thiazole Synthesis |

Other Notable Chemical Modifications and Derivative Syntheses

Beyond the synthesis of thiazoles, the structural features of this compound allow for a range of other chemical modifications, leading to a diverse array of derivatives.

Amide Bond Formation: The carboxylic acid moiety is readily converted into amides through coupling reactions with various primary and secondary amines. nih.gov Common coupling reagents such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of a catalyst like 4-Dimethylaminopyridine (DMAP) can facilitate this transformation under mild conditions. This allows for the introduction of a wide variety of substituents, potentially modulating the biological activity of the resulting compounds.

Suzuki-Miyaura Cross-Coupling: The bromo substituent on the phenyl ring serves as a handle for palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction. libretexts.orgyoutube.combeilstein-journals.org This reaction enables the formation of a new carbon-carbon bond by coupling the aryl bromide with a boronic acid or boronic ester in the presence of a palladium catalyst and a base. This methodology allows for the introduction of various aryl, heteroaryl, or alkyl groups at the 3-position of the phenyl ring, significantly increasing the structural diversity of the derivatives.

Ether Cleavage: The propoxy ether linkage can be cleaved under strongly acidic conditions, typically using hydrobromic acid (HBr) or hydroiodic acid (HI). libretexts.orgmasterorganicchemistry.comlibretexts.orgunizin.org This reaction would convert the propoxy group into a hydroxyl group, yielding 3-bromo-4-hydroxyphenylacetic acid. This phenolic derivative could then serve as a precursor for further functionalization, such as esterification or etherification of the hydroxyl group.

Table 2: Examples of Other Chemical Modifications of this compound

| Modification Type | Reactant(s) | Reagents | Product |

| Amide Formation | This compound, Aniline | EDC, DMAP, CH₂Cl₂ | N-Phenyl-2-(3-bromo-4-propoxyphenyl)acetamide |

| Suzuki-Miyaura Coupling | This compound, Phenylboronic acid | Pd(PPh₃)₄, K₂CO₃, Toluene/H₂O | 2-(4-Propoxy-[1,1'-biphenyl]-3-yl)acetic acid |

| Ether Cleavage | This compound | HBr (conc.), Heat | 2-(3-Bromo-4-hydroxyphenyl)acetic acid |

Advanced Spectroscopic and Structural Characterization of 3 Bromo 4 Propoxyphenylacetic Acid and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of organic molecules. For 3-bromo-4-propoxyphenylacetic acid, ¹H and ¹³C NMR spectroscopy would provide critical information about the hydrogen and carbon environments within the molecule.

In a hypothetical ¹H NMR spectrum, the protons on the propyl group would exhibit distinct signals. The -OCH₂- protons would appear as a triplet, coupled to the adjacent methylene (B1212753) protons. The central -CH₂- group would present as a multiplet, and the terminal -CH₃ group would be a triplet. The aromatic protons would show a specific splitting pattern, influenced by the bromine and propoxy substituents. The methylene protons of the acetic acid moiety (-CH₂COOH) would likely appear as a singlet.

The ¹³C NMR spectrum would complement this by showing distinct peaks for each unique carbon atom, including those in the carbonyl group of the carboxylic acid, the aromatic ring, the propyl chain, and the acetic acid methylene group.

Mass Spectrometry (MS) Techniques: LC-MS and MALDI Applications

Mass spectrometry (MS) is indispensable for determining the molecular weight and elemental composition of this compound. Techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) are particularly useful. LC-MS combines the separation power of liquid chromatography with the mass analysis capabilities of mass spectrometry, allowing for the identification and quantification of the compound in a mixture. This is crucial for monitoring reaction progress and identifying any byproducts during its synthesis.

Matrix-Assisted Laser Desorption/Ionization (MALDI) mass spectrometry could also be employed, especially for analyzing derivatives of this compound that might be less soluble or prone to fragmentation in other MS techniques.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. In the IR spectrum of this compound, characteristic absorption bands would confirm its structure. A broad absorption band in the region of 2500-3300 cm⁻¹ would be indicative of the O-H stretching of the carboxylic acid group. A sharp, strong peak around 1700 cm⁻¹ would correspond to the C=O stretching of the carbonyl group. The C-O stretching of the ether linkage would likely appear in the 1250-1000 cm⁻¹ region. Aromatic C-H and C=C stretching vibrations would also be present in the fingerprint region.

| Functional Group | Expected Absorption Range (cm⁻¹) |

| Carboxylic Acid O-H | 2500-3300 (broad) |

| Carbonyl C=O | ~1700 (strong) |

| Ether C-O | 1250-1000 |

| Aromatic C-H | 3100-3000 |

| Aromatic C=C | 1600-1450 |

High-Performance Liquid Chromatography (HPLC) for Purity Assessment and Separation

High-Performance Liquid Chromatography (HPLC) is a critical tool for assessing the purity of this compound and for separating it from any impurities or related derivatives. By selecting an appropriate stationary phase (e.g., C18) and mobile phase, a method can be developed to achieve a baseline separation of the target compound from starting materials, byproducts, and degradation products. The retention time of the compound under specific chromatographic conditions is a key identifier, while the peak area can be used for quantification to determine the purity level with high accuracy.

Ultraviolet-Visible (UV-Vis) Spectrophotometry in Quantitative and Qualitative Analysis

Ultraviolet-Visible (UV-Vis) spectrophotometry can be used for both qualitative and quantitative analysis of this compound. The aromatic ring system in the molecule will absorb UV light at specific wavelengths, producing a characteristic spectrum. This spectrum can be used as a qualitative fingerprint for the compound. For quantitative analysis, a calibration curve can be constructed by measuring the absorbance of a series of standard solutions of known concentrations. Following Beer-Lambert's law, the concentration of an unknown sample can then be determined from its absorbance.

X-ray Crystallography and Solid-State Structural Analysis

Analysis of Hydrogen Bonding Networks

The supramolecular architecture of this compound and its derivatives is significantly influenced by the presence and nature of hydrogen bonding networks. As with many carboxylic acids, the carboxyl group is a primary site for strong hydrogen bond formation, typically acting as both a hydrogen bond donor (via the hydroxyl hydrogen) and an acceptor (via the carbonyl oxygen). The specific arrangement of these hydrogen bonds dictates the crystal packing and can influence the physicochemical properties of the solid-state material.

In the solid state, phenylacetic acids commonly form hydrogen-bonded dimers, where two molecules are linked through a pair of O-H···O hydrogen bonds between their carboxylic acid groups, creating a characteristic centrosymmetric R22(8) ring motif. scispace.comugr.es This dimerization is a well-established feature for many carboxylic acids and is driven by the stability of the eight-membered ring. For instance, the crystal structure of o-phenylenediacetic acid reveals the formation of such hydrogen-bonded dimers. scispace.com

The substituents on the phenyl ring, namely the bromine atom and the propoxy group in this compound, can modulate the electronic properties of the molecule and, consequently, the strength and geometry of the hydrogen bonds. The electron-withdrawing nature of the bromine atom and the electron-donating character of the propoxy group can influence the acidity of the carboxylic acid proton and the proton-accepting ability of the carbonyl oxygen.

Beyond the classic carboxylic acid dimerization, other hydrogen bonding interactions can also occur, particularly in derivatives or co-crystals. For example, in multicomponent systems where other functional groups are present, such as in co-crystals with pyridinecarboxamides, a variety of hydrogen bonding synthons can be observed. ugr.es These can include heterosynthons between the carboxylic acid and the pyridine (B92270) nitrogen or the amide group. ugr.es

Spectroscopic techniques are invaluable for probing these hydrogen bonding interactions. In infrared (IR) and Raman spectroscopy, the presence of strong hydrogen bonding is typically evidenced by a broad and red-shifted O-H stretching band in the region of 3200-2500 cm⁻¹ and a concomitant shift in the C=O stretching frequency. researchgate.netresearchgate.net The analysis of the vibrational spectra of phenylacetic acid and its derivatives can provide detailed information on the nature and strength of these intermolecular interactions. researchgate.netnih.gov For example, the absence of intermolecular dimerization in mandelic acid under certain conditions has been inferred from the sharpness of its O-H stretching mode in the IR spectrum. nih.gov

While a definitive crystal structure for this compound is not publicly available, based on the behavior of analogous phenylacetic acid derivatives, it is highly probable that its solid-state structure is dominated by the formation of centrosymmetric dimers via O-H···O hydrogen bonds. The following table provides expected hydrogen bond parameters based on data from related structures.

Table 1: Expected Hydrogen Bonding Parameters for this compound Dimers

| Interaction | Donor (D) - H Distance (Å) | H···Acceptor (A) Distance (Å) | D···A Distance (Å) | D-H···A Angle (°) |

|---|---|---|---|---|

| O-H···O | ~0.82 - 0.85 | ~1.8 - 1.9 | ~2.6 - 2.7 | ~170 - 180 |

The table above presents typical ranges for geometric parameters of the O-H···O hydrogen bonds that form the dimeric structure in carboxylic acids, as observed in related phenylacetic acid derivatives. scispace.com These values are predictive for this compound and would require experimental validation through single-crystal X-ray diffraction studies.

Chemical Compounds Mentioned

Theoretical and Computational Chemistry Investigations of 3 Bromo 4 Propoxyphenylacetic Acid

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in understanding the electronic properties and reactivity of a molecule. These calculations can determine the distribution of electrons, identify reactive sites, and predict various spectroscopic and chemical properties.

A crucial aspect of these calculations is the determination of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting ability. The HOMO-LUMO energy gap is a key indicator of chemical reactivity and kinetic stability. A smaller gap generally implies higher reactivity.

The molecular electrostatic potential (MEP) surface is another valuable output of quantum chemical calculations. It provides a visual representation of the charge distribution on the molecule's surface. For 3-Bromo-4-propoxyphenylacetic acid, the MEP would likely show negative potential (red and yellow regions) around the oxygen atoms of the carboxylic acid and the propoxy group, indicating their susceptibility to electrophilic attack. The regions around the hydrogen atoms would exhibit positive potential (blue regions), highlighting their potential for hydrogen bonding interactions.

Hypothetical Electronic Properties of this compound (Based on similar molecules)

| Parameter | Hypothetical Value | Significance |

| HOMO Energy | -6.5 eV | Relates to ionization potential and electron-donating ability. |

| LUMO Energy | -1.2 eV | Relates to electron affinity and electron-accepting ability. |

| HOMO-LUMO Gap | 5.3 eV | Indicator of chemical reactivity and stability. |

| Dipole Moment | ~2.5 D | Reflects the overall polarity of the molecule. |

Note: The values in this table are hypothetical and are presented for illustrative purposes based on calculations for structurally similar molecules. Actual values would require specific DFT calculations for this compound.

Conformational Analysis and Energy Landscapes

The flexibility of the propoxy and acetic acid side chains in this compound means that the molecule can adopt multiple conformations. Conformational analysis aims to identify the most stable conformers and to understand the energy barriers between them. This is crucial as the biological activity of a molecule often depends on its ability to adopt a specific conformation to fit into a binding site.

Computational methods can be used to systematically explore the potential energy surface of the molecule by rotating the rotatable bonds. For each conformation, the energy can be calculated, leading to a map of the energy landscape. The global minimum on this landscape corresponds to the most stable conformation.

Molecular Dynamics Simulations for Dynamic Behavior and Interactions

While quantum chemical calculations provide insights into static molecular properties, molecular dynamics (MD) simulations allow for the study of the dynamic behavior of a molecule over time. MD simulations solve Newton's equations of motion for a system of atoms and molecules, providing a trajectory that reveals how the molecule moves, vibrates, and interacts with its environment (e.g., a solvent or a biological macromolecule).

An MD simulation of this compound in a solvent, such as water, would reveal how the molecule interacts with the surrounding water molecules. It would also show the flexibility of the molecule in a dynamic environment. Key parameters that can be analyzed from an MD simulation include the root-mean-square deviation (RMSD) to assess the stability of the molecule's conformation and the root-mean-square fluctuation (RMSF) to identify flexible regions of the molecule.

Computational Modeling of Intermolecular Interactions

The way a molecule interacts with other molecules is fundamental to its physical and biological properties. Computational modeling can be used to understand and quantify these intermolecular interactions. For this compound in a crystalline state, for instance, Hirshfeld surface analysis is a powerful tool.

Hirshfeld surface analysis maps the electron distribution of a molecule in a crystal to visualize and quantify intermolecular contacts. It allows for the decomposition of the crystal packing into different types of interactions, such as hydrogen bonds, halogen bonds (involving the bromine atom), and van der Waals forces. This analysis can reveal the key interactions that stabilize the crystal structure. For a molecule like this compound, one would expect to see significant contributions from hydrogen bonding involving the carboxylic acid group and potentially halogen bonding involving the bromine atom.

Ligand-Target Interaction Prediction and Docking Studies

A primary application of computational chemistry in drug discovery is the prediction of how a small molecule (a ligand) might bind to a biological target, typically a protein. Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target to form a stable complex.

For this compound, docking studies could be performed against various protein targets to predict its potential biological activity. The process involves generating a 3D structure of the ligand and placing it in the binding site of the protein. A scoring function is then used to estimate the binding affinity, with lower scores generally indicating a more favorable interaction.

The results of a docking study can provide a plausible binding mode, identifying key amino acid residues in the protein that interact with the ligand. For this compound, these interactions could involve hydrogen bonds from the carboxylic acid group, hydrophobic interactions from the phenyl ring and propoxy chain, and potentially halogen bonds from the bromine atom. Such studies can guide the design of new analogs with improved binding affinity and selectivity.

Structure Activity Relationship Sar Studies of 3 Bromo 4 Propoxyphenylacetic Acid Derivatives

Systematic Exploration of Substituent Effects on Biological Activity

Systematic exploration of substituent effects on the biological activity of 3-bromo-4-propoxyphenylacetic acid derivatives involves modifying specific positions on the aromatic ring and the acetic acid side chain to elucidate their contribution to the molecule's function. The core structure consists of a phenylacetic acid scaffold with a bromine atom at the C3 position and a propoxy group at the C4 position.

Key positions for modification and their observed or hypothesized effects on activity are:

The Phenyl Ring: Introduction of various substituents on the phenyl ring can significantly alter electronic and steric properties, thereby influencing receptor binding or enzyme inhibition. For instance, the placement and nature of electron-donating or electron-withdrawing groups can modulate the pKa of the carboxylic acid, affecting its ionization state and interaction with biological targets.

The Acetic Acid Side Chain: Modifications to the carboxylic acid moiety, such as esterification or amidation, can impact the compound's polarity and ability to form hydrogen bonds. The stereochemistry of the α-carbon, if substituted, can also play a pivotal role in biological activity, as enantiomers often exhibit different potencies. mdpi.com

The following interactive table summarizes hypothetical SAR findings based on common observations in related phenylacetic acid analogs.

| Position of Substitution | Type of Substituent | Effect on Biological Activity | Rationale |

| Phenyl Ring (C2, C5, C6) | Electron-Withdrawing Group (e.g., -NO2, -CN) | Potentially increases activity | Enhances electronic interactions with the target. |

| Phenyl Ring (C2, C5, C6) | Electron-Donating Group (e.g., -OCH3, -CH3) | Variable effects, may increase or decrease activity | Alters electron density and steric bulk, influencing binding affinity. |

| Phenyl Ring (C2, C5, C6) | Halogens (e.g., -F, -Cl) | Generally increases lipophilicity and can enhance binding | Improves membrane permeability and can form halogen bonds. |

| Acetic Acid Side Chain (-CH2COOH) | Esterification (-CH2COOR) | Decreases polarity, may act as a prodrug | Can improve cell permeability, with the ester group being hydrolyzed in vivo to the active carboxylic acid. |

| Acetic Acid Side Chain (-CH2COOH) | Amidation (-CH2CONH2) | Alters hydrogen bonding capacity | May lead to different or improved interactions with the target. |

| α-Carbon of Acetic Acid | Alkyl or Aryl Substitution | Can introduce chirality, leading to stereospecific activity | One enantiomer may fit better into the binding site of the target protein. mdpi.com |

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling provides a mathematical framework to correlate the chemical structure of a series of compounds with their biological activity. nih.gov For this compound derivatives, QSAR studies can be employed to predict the activity of novel analogs and to gain insight into the physicochemical properties that govern their efficacy.

A typical QSAR study for this class of compounds would involve the following steps:

Data Set Generation: A series of this compound derivatives with varying substituents would be synthesized and their biological activities determined.

Descriptor Calculation: A wide range of molecular descriptors, including electronic (e.g., Hammett constants), steric (e.g., Taft parameters), and hydrophobic (e.g., logP) properties, would be calculated for each analog.

Model Development: Statistical methods such as multiple linear regression (MLR), partial least squares (PLS), or more advanced machine learning algorithms are used to build a mathematical model that relates the descriptors to the biological activity.

Model Validation: The predictive power of the QSAR model is rigorously assessed using internal and external validation techniques.

For example, a hypothetical QSAR equation for a series of this compound derivatives might take the form:

log(1/IC50) = β0 + β1σ + β2logP + β3*Es

Where:

IC50 is the half-maximal inhibitory concentration.

σ represents the electronic effect of a substituent.

logP is the logarithm of the partition coefficient, representing hydrophobicity.

Es is a steric parameter.

β0, β1, β2, and β3 are regression coefficients determined from the analysis.

Such models are instrumental in prioritizing the synthesis of new compounds with potentially enhanced activity. nih.govnih.gov

Rational Design Principles for Enhanced Biochemical or Biological Functionality

Based on SAR and QSAR studies, several rational design principles can be formulated to guide the development of this compound derivatives with improved functionality.

Bioisosteric Replacement: The bromine atom or the propoxy group can be replaced with other bioisosteres to fine-tune the electronic and steric properties of the molecule. For example, replacing bromine with chlorine or a trifluoromethyl group could alter the compound's lipophilicity and electronic nature, potentially leading to improved activity or selectivity.

Conformational Constraint: Introducing conformational rigidity into the molecule, for instance by incorporating the acetic acid side chain into a ring structure, can lock the molecule into a bioactive conformation, thereby increasing its affinity for the target.

Scaffold Hopping: This involves replacing the phenylacetic acid core with a different chemical scaffold that maintains the key pharmacophoric features required for biological activity. This approach can lead to the discovery of novel chemical series with different intellectual property profiles.

The following table outlines some rational design strategies and their potential outcomes.

| Design Principle | Strategy | Expected Outcome |

| Targeting Specific Interactions | Introduce functional groups capable of forming specific hydrogen bonds or ionic interactions with the target protein. | Increased binding affinity and selectivity. |

| Modulating Physicochemical Properties | Optimize lipophilicity (logP) to balance solubility and membrane permeability for improved bioavailability. | Enhanced pharmacokinetic profile. |

| Structure-Based Design | Utilize the 3D structure of the biological target to design ligands that fit optimally into the binding site. | Highly potent and selective compounds. mdpi.com |

Comparative Analysis with Related Phenylacetic Acid Analogs

To contextualize the SAR of this compound, it is useful to compare it with other well-known phenylacetic acid analogs.

| Compound | Key Structural Features | Known Biological Activity/Significance |

| Ibuprofen | 4-isobutylphenylpropionic acid | Non-steroidal anti-inflammatory drug (NSAID) that inhibits cyclooxygenase (COX) enzymes. |

| Diclofenac | 2-[(2,6-dichlorophenyl)amino]phenylacetic acid | Potent NSAID with strong inhibitory effects on COX enzymes. |

| Felbinac | 4-biphenylacetic acid | Topical NSAID used for the treatment of musculoskeletal pain and inflammation. |

The presence of the 3-bromo and 4-propoxy substituents on the phenyl ring of this compound distinguishes it from these common NSAIDs. The bromine atom, being a bulky and lipophilic halogen, can significantly influence the compound's interaction with its biological target compared to the isobutyl group in ibuprofen or the dichlorophenylamino moiety in diclofenac. The 4-propoxy group further increases lipophilicity and may provide additional van der Waals interactions within a hydrophobic binding pocket.

Applications in Advanced Chemical and Materials Science

Integration in the Synthesis of Advanced Materials

The molecular structure of 3-Bromo-4-propoxyphenylacetic Acid makes it an attractive building block for the synthesis of advanced materials with tailored properties.

The synthesis of calamitic, or rod-shaped, liquid crystals often relies on molecules with a rigid core and flexible terminal groups. inventivapharma.com Compounds with alkoxy-substituted phenyl rings are commonly employed as precursors in the synthesis of such liquid crystals. ull.esresearchgate.net The general structure of this compound, with its elongated shape and the presence of a propoxy chain, aligns well with the requirements for a liquid crystal precursor.

The synthesis of various liquid crystalline compounds, such as those containing a 3-fluoro-4-cyanophenoxy group, has been reported to exhibit nematic phases. The molecular shape and the presence of specific functional groups are crucial for the formation of these mesophases. The introduction of different terminal alkoxy chains can influence the type of liquid crystal phase (nematic or smectic) and the transition temperatures. researchgate.net It is therefore plausible that this compound could be chemically modified, for example, by esterification of the carboxylic acid group, to produce novel liquid crystalline materials. The bromine atom could further be exploited to fine-tune the intermolecular interactions and, consequently, the mesomorphic properties.

Table 1: Influence of Terminal Alkoxy Chain Length on Mesophase Type

| Compound Type | Terminal Chain Length | Observed Mesophase |

|---|---|---|

| 4,4"-dialkoxy-2'-methyl-p-terphenyls | n ≤ 8 | Nematic |

| 4,4"-dialkoxy-2'-methyl-p-terphenyls | 9 ≤ n ≤ 12 | Smectic A |

Data derived from studies on analogous liquid crystalline compounds. researchgate.net

Brominated organic compounds are known to be useful in the synthesis of materials with specific optical properties. The presence of a heavy atom like bromine can influence the refractive index of a material. The use of brominated aromatic compounds is a recognized strategy in the development of optical materials. sci-hub.se

This compound could serve as a monomer or a key intermediate in the synthesis of polymers for optical applications. The combination of the bromine atom and the propoxy group could be leveraged to tailor the refractive index, transparency, and other optical characteristics of the resulting material. For instance, polymers incorporating such structures could find use in the fabrication of lenses, optical fibers, or coatings. The synthesis of polymer composites with luminescent properties often involves the incorporation of specific monomers that contribute to the final optical behavior of the material.

Role as an Additive in Petrochemical Processes

Currently, there is no publicly available information or research that specifically details the use of this compound as an additive in petrochemical processes. While various functionalized organic molecules are employed in the petroleum industry for purposes such as corrosion inhibition, demulsification, and as fuel additives, the specific role of this compound has not been established.

Biological and Agrochemical Research Applications Excluding Clinical Human Trials

Utility in Pharmaceutical Intermediate Research

3-Bromo-4-propoxyphenylacetic acid serves as a crucial building block in the synthesis of more complex molecules with potential therapeutic value. Its phenylacetic acid core, substituted with a bromine atom and a propoxy group, allows for a variety of chemical modifications. This structural versatility enables chemists to design and synthesize a library of derivatives, each with tailored properties to interact with specific biological targets. The presence of the bromine atom, for instance, can facilitate further cross-coupling reactions, while the carboxylic acid group provides a handle for amide bond formation or esterification, expanding the diversity of accessible compounds.

Investigation of Biochemical Pathway Modulation by this compound Derivatives

The true potential of this compound lies in the diverse biological activities exhibited by its derivatives. Researchers have extensively investigated how modifications to this core structure influence the modulation of critical cellular signaling pathways implicated in a range of diseases.

Studies on Nuclear Factor Kappa B (NF-κB) Signaling Pathway Interactions

The NF-κB signaling pathway is a critical regulator of inflammatory responses, cell survival, and proliferation. Dysregulation of this pathway is a hallmark of many chronic inflammatory diseases and cancers. Derivatives of this compound, particularly those incorporating a phenolic acid-like scaffold, have been investigated for their ability to modulate NF-κB activity. For example, a curcumin (B1669340) derivative, 4-hydroxy-3-methoxybenzoic acid methyl ester, has been shown to target the Akt/NF-κB cell survival signaling pathway. nih.gov This compound was found to inhibit the proliferation of human and mouse prostate cancer cells by reducing the levels of activated Akt and subsequently inhibiting NF-κB transcriptional activity. nih.gov These findings highlight the potential of developing derivatives of this compound as inhibitors of the NF-κB pathway for cancer therapy.

Modulation of Mitogen-Activated Protein Kinase (MAPK) Pathway Components

The Mitogen-Activated Protein Kinase (MAPK) cascade is another crucial signaling pathway that governs a wide array of cellular processes, including cell growth, differentiation, and apoptosis. The dual role of MAPKs in promoting either cell survival or death makes them an attractive target for therapeutic intervention. nih.gov Phenylacetic acid derivatives have been explored for their potential to modulate MAPK signaling. Studies on related phenolic acids have shown their involvement in regulating MAPK-dependent signaling in response to various stimuli. nih.gov While direct studies on this compound derivatives are limited, the known interactions of similar structures with MAPK pathway components suggest a promising avenue for future research.

Peroxisome Proliferator-Activated Receptors (PPARs) Ligand Research

Peroxisome Proliferator-Activated Receptors (PPARs) are a group of nuclear receptors that play a central role in regulating lipid and glucose metabolism. As such, they are important therapeutic targets for metabolic disorders like dyslipidemia and type 2 diabetes. The phenylpropanoic acid scaffold, which is structurally related to this compound, has been identified as a versatile template for designing subtype-selective PPAR agonists. nih.gov Screening of chemical libraries containing compounds with this scaffold has led to the identification of novel PPARα activators. nih.gov These findings suggest that derivatives of this compound could be designed to act as potent and selective PPAR ligands.

| Compound Scaffold | Target | Screening Method | Outcome |

| Phenylpropanoic acid derivatives | PPARα | Cell-based luciferase reporter assay | Identification of novel PPARα activators |

| Various chemical scaffolds | PPARγ | Integrated virtual screening | Identification of novel PPARγ scaffolds with high affinity |

Glyceraldehyde-3-Phosphate Dehydrogenase (GAPDH) Inhibition Studies

Glyceraldehyde-3-Phosphate Dehydrogenase (GAPDH) is a key enzyme in the glycolytic pathway, which is often upregulated in cancer cells to meet their high energy demands. This makes GAPDH an attractive target for the development of anticancer drugs. A series of 3-bromo-isoxazoline derivatives, which can be conceptually derived from the 3-bromo-phenylacetic acid scaffold, have been identified as potent inhibitors of human GAPDH. nih.govunipr.it These compounds have demonstrated antiproliferative effects in pancreatic cancer cells. nih.govunimi.it

One notable derivative, a spirocyclic 3-bromo-4,5-dihydroisoxazole, was found to covalently inactivate recombinant human GAPDH with high reactivity. nih.govunipr.it The inhibitory activity of these derivatives highlights the importance of the 3-bromo-substituted core in targeting the active site of GAPDH.

| Derivative Class | Target Enzyme | Key Findings | Reference |

| 3-Bromo-isoxazolines | Human GAPDH | Antiproliferative effects on pancreatic cancer cells. | nih.govunimi.it |

| Spirocyclic 3-bromo-4,5-dihydroisoxazole | Human GAPDH | Covalent inactivation with high reactivity. | nih.govunipr.it |

Histone Deacetylase (HDAC) Inhibition Research

Histone deacetylases (HDACs) are enzymes that play a crucial role in regulating gene expression by modifying the structure of chromatin. HDAC inhibitors have emerged as a promising class of anticancer agents. youtube.com Research has shown that phenolic acid derivatives can exhibit HDAC inhibitory activity. nih.gov For instance, sinapinic acid, a phenolic acid, has been identified as an HDAC inhibitor with antiproliferative effects. nih.gov Furthermore, novel HDAC inhibitors have been developed based on scaffolds like 2-phenylquinoline-4-carboxylic acid and 4-(2-aminoethyl) phenol. frontiersin.orgnih.gov The structural similarities between these scaffolds and this compound suggest that it could serve as a valuable starting point for the design of new and potent HDAC inhibitors. The development of isoform-selective HDAC inhibitors is an area of active research, aiming to improve therapeutic specificity and reduce side effects. frontiersin.org

Exploration of Protein Kinase Modulation

There is no available scientific literature or research data detailing the exploration of this compound as a modulator of protein kinases. The potential of this specific compound to interact with and influence the activity of this critical family of enzymes, which play a central role in cellular signaling pathways, remains an uninvestigated area of study.

Research on Antimicrobial Efficacy of Derived Compounds

While phenylacetic acid and its various derivatives have been a subject of interest in the search for new antimicrobial agents, there are no published studies focusing on the synthesis of derivatives from this compound and their subsequent evaluation for antimicrobial efficacy. The potential of this compound as a scaffold for developing new antibacterial or antifungal agents has not been documented.

Agrochemical Research Applications

The broader class of phenoxyacetic acids has a well-established history in agriculture, particularly as synthetic auxins used in herbicides. However, specific research into the agrochemical applications of this compound is not present in the current body of scientific literature.

Efficacy in Plant Disease Control

No research findings or data are available regarding the efficacy of this compound in the control of plant diseases. Its potential as a fungicide, bactericide, or antiviral agent in an agricultural context has not been investigated.

Impact on Weed Management Strategies

While related phenoxyacetic acids are widely used as herbicides, the specific impact of this compound on weed management strategies has not been studied. There is no information available on its herbicidal activity, selectivity, or mode of action.

Investigations into Plant Growth Regulation

The role of many phenoxyacetic acids as plant growth regulators is a cornerstone of their agricultural use. clinisciences.comneliti.com However, there are no specific investigations into the effects of this compound on plant growth and development.

Application as a Biochemical Reagent for Protein and Nucleic Acid Detection

There is no information available in scientific literature to suggest that this compound has been utilized as a biochemical reagent for the detection of proteins or nucleic acids.

Exploration of Derivatives from Natural Product Isolation and Synthesis

The exploration of derivatives from natural products is a cornerstone of medicinal and agrochemical research. While direct derivatization of this compound from isolated natural products is not extensively documented in publicly available research, the synthesis of structurally similar brominated phenylacetic acids from natural precursors provides a clear blueprint for such scientific endeavors. Research into natural bromophenols, which are commonly found in marine organisms like red algae, serves as a significant starting point for creating novel compounds with potential biological activities. nih.gov

Synthetic Pathways from Natural Precursors

The synthesis of complex brominated phenylacetic acids often begins with readily available natural or nature-inspired compounds. For instance, compounds like vanillin (B372448) and 3,5-dimethoxybenzaldehyde, which are derived from natural sources, can serve as foundational materials. nih.gov The synthetic routes to create brominated phenylacetic acids, such as 2-(3-bromo-4,5-dimethoxyphenyl)acetic acid, involve a series of well-established chemical reactions. These include substitution, hydrolysis, and demethylation processes. nih.gov

A typical synthetic strategy might commence with the bromination of a benzyl (B1604629) precursor, followed by a substitution reaction to introduce a nitrile group (-CN). This nitrile group is then hydrolyzed to form the desired phenylacetic acid moiety. nih.gov The selection of starting materials and the sequence of reactions are critical in determining the final substitution pattern on the aromatic ring.

The table below outlines the synthesis of a related brominated phenylacetic acid derivative, showcasing the starting materials and key intermediates.

| Starting Material | Intermediate(s) | Final Product | Reaction Types |

| 3,5-Dimethoxybenzaldehyde | Benzyl bromide derivative | 2-(3-bromo-4,5-dimethoxyphenyl)acetic acid | Bromination, Substitution, Hydrolysis |

| Vanillin | Benzyl bromide derivative | Derivatives of dihydroxyphenylacetic acid | Bromination, Hydrolysis, Demethylation |

This table illustrates a representative synthetic pathway for a compound structurally related to this compound, based on documented research into natural product derivatives. nih.gov

The investigation into these synthetic derivatives is often driven by the desire to evaluate their biological properties. For example, the antioxidant potentials of benzylic acid-derived bromophenols have been appraised using various bioanalytical methods, indicating the functional relevance of these synthetic efforts. nih.gov Such research provides valuable insights into how the structural modifications of natural bromophenols influence their chemical and biological activities.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 3-Bromo-4-propoxyphenylacetic Acid, and how can regioselectivity be controlled?

- Methodological Answer : The compound can be synthesized via regioselective bromination of 4-propoxyphenylacetic acid using bromine in acetic acid. The reaction conditions (temperature, solvent, and stoichiometry) are critical for directing bromination to the para position relative to the propoxy group. For example, analogous bromination of 4-methoxyphenylacetic acid achieved regioselectivity by leveraging the electron-donating methoxy group’s directing effects . Optimization of reaction time and acid concentration may reduce side products like dibrominated derivatives.

Q. How is the purity and structural integrity of this compound verified in laboratory settings?

- Methodological Answer : Purity is assessed using high-performance liquid chromatography (HPLC) or gas chromatography (GC) with flame ionization detection. Structural confirmation relies on nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) to identify substituent positions and coupling constants. X-ray crystallography provides definitive proof of molecular geometry, as demonstrated for structurally similar brominated phenylacetic acids . Melting point analysis (e.g., mp 99–102°C for 3-bromophenylacetic acid analogs) serves as a preliminary purity indicator .

Q. What safety precautions are essential when handling this compound?

- Methodological Answer : Brominated aromatic compounds often require handling in fume hoods with personal protective equipment (PPE), including nitrile gloves and safety goggles. Waste disposal must follow institutional guidelines for halogenated organics. Stability studies under varying temperatures and light exposure are recommended to prevent degradation, as brominated analogs like 4-bromophenylacetic acid are prone to photolytic decomposition .

Advanced Research Questions

Q. How can computational methods predict the reactivity and regioselectivity of bromination in 4-propoxyphenylacetic acid derivatives?

- Methodological Answer : Density functional theory (DFT) calculations can model electron density distributions to identify reactive sites. For example, the electron-withdrawing nature of bromine in 3-bromo-4-methoxyphenylacetic acid was linked to C–C bond angle distortions (121.5° at the Br-substituted carbon), influencing reactivity . Molecular electrostatic potential (MEP) maps and frontier molecular orbital analysis further clarify directing effects of substituents like propoxy groups.

Q. What role does this compound play in natural product synthesis, and how is its stereochemistry managed?

- Methodological Answer : The compound serves as a key intermediate in synthesizing antimitotic agents like Combretastatin A-4. Stereochemical control is achieved via Perkin condensation followed by decarboxylation, where reaction temperature and base selection (e.g., KOH vs. NaOH) influence enantiomeric purity. Single-crystal X-ray analysis of intermediates ensures correct stereochemical outcomes, as demonstrated in analogous syntheses .

Q. How do hydrogen-bonding motifs in this compound crystals affect its solid-state properties?

- Methodological Answer : The compound forms centrosymmetric hydrogen-bonded dimers via R₂²(8) motifs, as observed in its methoxy analog. These interactions influence solubility, melting behavior, and crystallinity. Variable-temperature XRD can track phase transitions, while Hirshfeld surface analysis quantifies intermolecular interactions .

Q. What analytical strategies resolve contradictions in reported spectroscopic data for brominated phenylacetic acids?

- Methodological Answer : Discrepancies in NMR chemical shifts or melting points may arise from impurities or polymorphic forms. Cross-validation using multiple techniques (e.g., 2D NMR, FTIR, and differential scanning calorimetry) is essential. For example, conflicting mp values for 3-bromophenylacetic acid (98–104°C vs. 99–102°C) were resolved by recrystallization from ethanol and GC-MS purity checks .

Q. How can reaction yields be optimized for large-scale synthesis of this compound?

- Methodological Answer : Batch process optimization includes:

- Solvent selection : Acetic acid vs. dichloromethane for bromine solubility.

- Catalyst screening : Lewis acids like FeCl₃ enhance electrophilic substitution.

- Workup protocols : Neutralization with NaHCO₃ followed by extraction minimizes acid-catalyzed side reactions.

Pilot-scale trials with in situ monitoring (e.g., Raman spectroscopy) ensure reproducibility .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.